molecular formula C18H17ClN2O B076557 Clazolam CAS No. 10243-45-5

Clazolam

Cat. No.: B076557
CAS No.: 10243-45-5
M. Wt: 312.8 g/mol
InChI Key: YAQKGZXXQNKEET-UHFFFAOYSA-N
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Description

Clazolam, also known as isoquinazepon, is a compound belonging to the class of benzodiazepines fused with tetrahydroisoquinoline. It was developed in the 1960s but was never marketed. This compound possesses anxiolytic effects and is also claimed to have antidepressant properties .

Preparation Methods

The synthesis of Clazolam involves the fusion of benzodiazepine and tetrahydroisoquinoline derivatives. The specific synthetic routes and reaction conditions are not widely documented, but it generally involves the use of chlorinated aromatic compounds and amines under controlled conditions . Industrial production methods are not well-established due to its limited commercial use.

Chemical Reactions Analysis

Clazolam undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted benzodiazepine derivatives.

Scientific Research Applications

Mechanism of Action

Clazolam exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a positive allosteric modulator of the GABA-A receptor, increasing the opening frequency of GABA-activated chloride channels. This leads to enhanced inhibitory effects in the central nervous system, resulting in anxiolytic and sedative effects .

Comparison with Similar Compounds

Clazolam is unique due to its combination of benzodiazepine and tetrahydroisoquinoline structures. Similar compounds include:

This compound stands out due to its unique structural combination, which may contribute to its distinct pharmacological profile.

Properties

CAS No.

10243-45-5

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3

InChI Key

YAQKGZXXQNKEET-UHFFFAOYSA-N

SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Canonical SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

10171-69-4
10243-45-5
7492-29-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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